molecular formula C23H21N5O4S B11090328 2-(2-{4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-1H-isoindole-1,3(2H)-dione

2-(2-{4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11090328
M. Wt: 463.5 g/mol
InChI Key: IDCJTPUVCWODTB-UHFFFAOYSA-N
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Description

2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a combination of nitrophenyl, thiazole, piperazine, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, which can be achieved by reacting a nitrophenyl derivative with a thioamide under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the isoindole moiety is formed via a cyclization reaction involving an appropriate dione precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{4-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The nitrophenyl and thiazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Nitrophenyl)-1H-1,2

Properties

Molecular Formula

C23H21N5O4S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[2-[4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C23H21N5O4S/c29-21-18-6-1-2-7-19(18)22(30)27(21)13-10-25-8-11-26(12-9-25)23-24-20(15-33-23)16-4-3-5-17(14-16)28(31)32/h1-7,14-15H,8-13H2

InChI Key

IDCJTPUVCWODTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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